JNK Inhibitor II, Negative Control

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of JNK Inhibitor II, Negative Control involves the methylation of SP600125, a known JNK inhibitor. The process typically includes the following steps:

Starting Material: SP600125.

Methylation: The methylation reaction is carried out using methyl iodide (CH₃I) in the presence of a base such as potassium carbonate (K₂CO₃) in an appropriate solvent like dimethyl sulfoxide (DMSO).

Purification: The product is purified using standard chromatographic techniques to obtain N¹-Methyl-1,9-pyrazoloanthrone with high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

Types of Reactions

JNK Inhibitor II, Negative Control primarily undergoes the following types of reactions:

Substitution Reactions: The methylation of SP600125 to form N¹-Methyl-1,9-pyrazoloanthrone is an example of a substitution reaction.

Oxidation and Reduction: While not commonly reported, potential oxidation or reduction reactions could modify the functional groups on the molecule.

Common Reagents and Conditions

Methylation: Methyl iodide (CH₃I) and potassium carbonate (K₂CO₃) in DMSO.

Oxidation/Reduction: Specific reagents would depend on the desired modification, such as hydrogen peroxide (H₂O₂) for oxidation or sodium borohydride (NaBH₄) for reduction.

Major Products

The primary product of interest is N¹-Methyl-1,9-pyrazoloanthrone, which is used as a negative control in JNK inhibition studies .

Wissenschaftliche Forschungsanwendungen

Cell Signaling Studies

JNK Inhibitor II is extensively used in cell signaling research to elucidate the role of JNK in various biological processes. For instance, studies have shown that JNK activation plays a pivotal role in regulating NETosis—a form of cell death in neutrophils induced by Gram-negative bacteria such as E. coli and Pseudomonas aeruginosa. The use of JNK Inhibitor II demonstrated that inhibiting JNK activity significantly suppressed NETosis without inducing apoptosis .

Cancer Research

In cancer biology, JNK signaling has been implicated in oncogenic transformation and apoptosis. Research indicates that JNK inhibitors can modulate cell proliferation in cancer cells. For example, SP600125 has been shown to activate Müllerian Inhibiting Substance Receptor II-mediated signaling pathways in reproductive tract cancer cells, suggesting potential therapeutic applications .

Kidney Disease Models

Recent studies have explored the effects of JNK inhibition on renal progenitor cells, linking JNK signaling with self-renewal and protection against ferroptosis—a form of regulated cell death associated with kidney diseases. The application of JNK inhibitors like AEG3482 (related to JNK Inhibitor II) has shown decreased proliferation and altered gene expression in urine-derived renal progenitor cells, indicating its role in nephrogenesis .

Case Study 1: NETosis Regulation

A study investigated the role of JNK in regulating NETosis induced by LPS. Neutrophils treated with the JNK inhibitor showed a marked reduction in NET formation when stimulated with LPS, highlighting the importance of JNK signaling in immune responses .

Case Study 2: Ferroptosis in Kidney Cells

In a model using urine-derived renal progenitor cells, the application of a JNK inhibitor revealed insights into the mechanisms underlying ferroptosis and its implications for chronic kidney disease. The inhibition led to decreased oxidative phosphorylation and increased lipid peroxidation, suggesting that manipulating JNK pathways could offer new strategies for kidney regeneration therapies .

Wirkmechanismus

JNK Inhibitor II, Negative Control exerts its effects by acting as a negative control for JNK Inhibitor II (SP600125). It inhibits JNK2 and JNK3 only at much higher concentrations compared to SP600125, making it a useful tool to differentiate between specific and non-specific JNK inhibition. The molecular targets include JNK2 and JNK3, and the pathways involved are primarily the MAPK signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

SP600125: A potent JNK inhibitor with higher affinity for JNK isoforms.

JNK-IN-8: A covalent JNK inhibitor that suppresses tumor growth in triple-negative breast cancer.

BI-78D3: An inhibitor that blocks JNK activity by preventing protein-protein interactions

Uniqueness

JNK Inhibitor II, Negative Control is unique in its role as a negative control, providing a baseline to compare the effects of other JNK inhibitors. Its higher IC₅₀ values for JNK2 and JNK3 make it less effective as an inhibitor, but valuable for validating the specificity of JNK-targeted studies .

Biologische Aktivität

JNK Inhibitor II, Negative Control (CAS 54642-23-8), is a small molecule primarily utilized in biological research to control the activity of c-Jun N-terminal kinase (JNK). It serves as a negative control for the more potent JNK inhibitor, SP600125. Understanding its biological activity is crucial for researchers studying signal transduction pathways, particularly those involving MAPK pathways.

- Chemical Formula : C₁₅H₁₀N₂O

- Molecular Weight : 234.2 g/mol

- Form : Yellow solid

- Purity : ≥97% by HPLC

- Cell Permeability : Yes

- Packaging : Packaged under inert gas to maintain stability and prevent degradation.

JNK Inhibitor II functions by inhibiting the phosphorylation activity of JNK, which is part of the MAPK signaling cascade. The compound is known to exhibit a competitive inhibition mechanism against ATP binding in the inactive state of the kinase (DFG-out conformation). This property allows it to serve as a control in experiments where JNK activity modulation is required.

Biological Activity and Applications

The biological activity of JNK Inhibitor II is characterized by its role as a negative control in various assays aimed at understanding JNK signaling pathways. Here are some key findings regarding its biological activity:

- Inhibition Profile :

- Research Applications :

Case Study 1: Schistosomiasis Research

A recent study focused on identifying potent schistosomicidal compounds involved screening for inhibitors targeting JNK pathways. The research highlighted that inhibiting JNK could affect parasite motility and survival. The study utilized JNK Inhibitor II as a control to compare the efficacy of newly identified compounds against Schistosoma mansoni .

Case Study 2: Cancer Research

In cancer biology, the modulation of JNK signaling has been linked to tumor progression and metastasis. Researchers have employed JNK Inhibitor II to delineate the role of JNK in macrophage polarization within tumor microenvironments. The inhibitor helped establish that altering JNK activity could shift macrophage responses from pro-inflammatory (M1) to anti-inflammatory (M2), influencing tumor growth dynamics .

Comparative Analysis of Inhibitors

| Inhibitor | IC50 (µM) | Target Kinases | Mechanism |

|---|---|---|---|

| SP600125 | 40 (JNK1) | JNK1, JNK2, JNK3 | Competitive ATP binding |

| JNK Inhibitor II | 18 (JNK2) | JNK2 | Competitive ATP binding |

| Other Type II Inhibitors | Varies | Various PKs | DFG-out conformation binding |

Eigenschaften

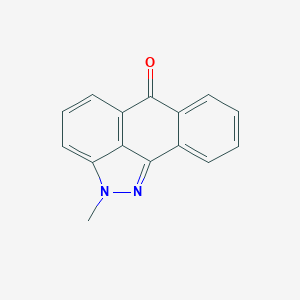

IUPAC Name |

14-methyl-14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2,4,6,9(16),10,12-heptaen-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O/c1-17-12-8-4-7-11-13(12)14(16-17)9-5-2-3-6-10(9)15(11)18/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODZGYELAMAOARP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC3=C2C(=N1)C4=CC=CC=C4C3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.